molecular formula C23H30O6 B1436977 Desglycolaldehyde-carboxyl Desonide CAS No. 117782-94-2

Desglycolaldehyde-carboxyl Desonide

Cat. No. B1436977
M. Wt: 402.5 g/mol
InChI Key: FRRZIPPXTFWZML-UONGGMNASA-N
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Description

Desglycolaldehyde-carboxyl Desonide is a chemical compound with the molecular formula C23H30O6 . It is also known as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . The compound has a molecular weight of 402.5 g/mol .


Molecular Structure Analysis

The molecular structure of Desglycolaldehyde-carboxyl Desonide includes several functional groups. The compound has a complex structure with multiple rings and functional groups, including hydroxyl, carbonyl, and carboxyl groups . The compound’s structure also includes several chiral centers .


Physical And Chemical Properties Analysis

Desglycolaldehyde-carboxyl Desonide has a molecular weight of 402.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 402.20423867 g/mol. The compound has a topological polar surface area of 93.1 Ų. It has a heavy atom count of 29 and a complexity of 857 .

Scientific Research Applications

  • Pharmaceutical Reference Standards

    • Desglycolaldehyde-carboxyl Desonide, also known as Desonide 17-Carboxylic Acid, is used in Desonide impurity profiling . This is in accordance with the limits and threshold values specified by respective drug legislations .
  • Heterogeneous Catalysis

    • Carboxyl-containing covalent organic frameworks (COFs), such as those that could potentially be synthesized using Desglycolaldehyde-carboxyl Desonide, have shown great application potentials in many fields, including heterogeneous catalysis .
    • In one study, COFs containing carboxylic acid groups were synthesized and applied in the ruthenium-catalyzed synthesis of diarylmethane derivatives . Two new carboxyl-containing COFs (Tp-DAT and DHTA-DAT) were prepared from 2,5-diaminoterephthalic acid and benzene-1,3,5-tricarbaldehyde derivatives with different numbers of hydroxy groups .
    • Both Tp-DAT and DHTA-DAT COFs showed high activity in the ruthenium-catalyzed ortho-C–H benzylation of 2-arylpyridines . Tp-DAT COF, which is fully linked by β-ketoenamine, has high stability, good yields and high chemoselectivity for ortho-benzylation and thus exhibits advantages in heterogeneous catalytic reactions .

properties

IUPAC Name

(1S,2S,4S,8R,9R,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17-,18+,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRZIPPXTFWZML-UONGGMNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desglycolaldehyde-carboxyl Desonide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 2
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 3
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 4
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 5
Desglycolaldehyde-carboxyl Desonide
Reactant of Route 6
Desglycolaldehyde-carboxyl Desonide

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